CB2 receptor agonist 6

Neuroscience Immunology Pharmacology

Researchers studying CB2-mediated neuroprotection or cognitive function face false negatives from partial agonists or off-target CB1 activity. CB2 receptor agonist 6 (compound 70) solves this with a defined pharmacological profile: • Functional full agonist (EC50 = 162 nM) with 5.5-fold CB2/CB1 selectivity • Validated in vivo: reverses scopolamine-induced amnesia in murine models • MALDI-MS compatible for neurotransmitter mapping (ACh, serotonin, GABA) • Benchmark compound for comparing selectivity-index effects

Molecular Formula C24H19FN2O
Molecular Weight 370.4 g/mol
Cat. No. B12380083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCB2 receptor agonist 6
Molecular FormulaC24H19FN2O
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CN3CC4=CC=C(C=C4)F
InChIInChI=1S/C24H19FN2O/c25-21-13-11-18(12-14-21)17-27-15-5-10-23(27)24(28)26-22-9-4-8-20(16-22)19-6-2-1-3-7-19/h1-16H,17H2,(H,26,28)
InChIKeyMOCKMOFBWFOOIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Sourcing CB2 Receptor Agonist 6 (Compound 70) for Neuroscience and Immunology Research


CB2 receptor agonist 6, also identified as compound 70, is a synthetic, potent, and selective agonist for the cannabinoid receptor type 2 (CB2R). It belongs to a novel chemotype of pyrrole-based analogues developed for its high affinity and functional activity at CB2 receptors over CB1 receptors. CB2 receptor agonist 6 is primarily utilized as a pharmacological tool in research focused on neuroprotection and the modulation of neuroinflammation, with demonstrated utility in preclinical models of cognitive impairment [1] .

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Tool compound profile CB2-selectivity research workflow with reported functional agonism
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Research model fit CNS neuroinflammation and cognitive-deficit model-response studies
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Method context Neurotransmitter-modulation mapping via MALDI imaging mass spectrometry
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Selection context In vivo murine-model fit supported by reported CNS penetration

Why CB2 Receptor Agonist 6 Cannot Be Readily Substituted by Generic CB2 Agonists


Substituting CB2 receptor agonist 6 with other commercially available CB2 agonists (e.g., JWH-133, GW405833, HU-308) is scientifically unsound due to significant variations in their pharmacological profiles. Key differentiators, including selectivity index, functional efficacy (full vs. partial agonism), and in vivo central nervous system (CNS) penetration, are not interchangeable properties. Even compounds with similar in vitro binding affinity can exhibit divergent efficacy and pharmacokinetic profiles, which critically impacts experimental outcomes, especially in complex models of neuroinflammation and behavior. Selecting a suboptimal analog can lead to ambiguous results, off-target effects, or a complete lack of in vivo efficacy, thereby compromising research integrity and reproducibility [1] .

Pharmacology
Full vs. partial agonism profiles (e.g., GW405833) may shift pathway-response endpoints and receptor-reserve interpretation.
Selectivity
Compounds with higher in vitro selectivity (e.g., L759656, LEI-101) may lack parallel in vivo CNS model-response validation.
ADME
Early-generation benzimidazole analogs may show divergent metabolic stability, limiting in vivo study reproducibility.

Quantitative Differentiation of CB2 Receptor Agonist 6 from Closest Analogs


Selectivity Profile: Quantifying CB2 Receptor Agonist 6's Preference for CB2R Over CB1R

CB2 receptor agonist 6 demonstrates a clear selectivity for the CB2 receptor, with a 5.5-fold difference in IC50 values. Its IC50 for CB1R is 4.83 μM, while its IC50 for CB2R is 0.88 μM . In a more sensitive competition binding assay, the Ki values further underscore this selectivity, with a Ki of 8.8 nM for CB1R and 0.89 nM for CB2R . This level of selectivity is a key differentiator from non-selective agonists or those with a lower selectivity index.

CB2R Binding Selectivity
Head-to-head
5.5-fold selectivity for CB2R over CB1R (IC50 0.88 μM vs 4.83 μM)
Supports CB2-preferential target engagement in competitive binding context.
In vitro human CB1/CB2 competitive binding assay.
Neuroscience Immunology Pharmacology

Functional Agonist Potency: Quantifying CB2 Receptor Agonist 6's Efficacy via cAMP Assay

The functional potency of CB2 receptor agonist 6 is characterized by an EC50 of 162 nM in a cAMP assay, confirming its role as a full CB2 receptor agonist . This metric is essential for comparing its efficacy to other CB2 agonists. For instance, the widely used reference compound GW405833 acts as a partial agonist, achieving approximately 50% reduction of forskolin-mediated cAMP production, compared to the full effect of a complete agonist [1]. This functional distinction (full vs. partial agonism) can lead to different downstream signaling and physiological responses in complex biological systems.

Functional Agonist Potency
Cross-study comparable
EC50 = 162 nM (cAMP assay); full agonist profile
Full agonism may drive distinct pathway-response compared to partial agonists such as GW405833.
Forskolin-stimulated cAMP inhibition in CB2-expressing cells.
GPCR Signal Transduction Pharmacology

In Vivo Neuroprotective Efficacy: Reversal of Cognitive Deficits in a Murine Amnesia Model

CB2 receptor agonist 6 demonstrates significant in vivo efficacy in a scopolamine-induced amnesia murine model, a standard assay for assessing cognitive function and potential neuroprotective effects. The compound was shown to effectively reverse memory impairment in this model [1]. In contrast, while many CB2 agonists have been explored for neuroprotection, not all exhibit comparable central efficacy. For example, the CB2 agonist SER-601 has been shown to have neuroprotective effects, but its direct comparative efficacy in the scopolamine-induced amnesia model is not a widely established benchmark, highlighting the specific in vivo validation of CB2 receptor agonist 6 in this context .

In Vivo Cognitive Model
Cross-study comparable
Reverses scopolamine-induced memory deficits in murine amnesia model
Reported model-response context for cognitive and neuroinflammation endpoint studies.
Intraperitoneal administration; comparative validation vs. SER-601 not established.
Neuroscience Behavioral Pharmacology Neurodegeneration

Metabolic Stability: Favorable In Vitro Profile as a Prerequisite for In Vivo Application

CB2 receptor agonist 6 has demonstrated favorable metabolic stability in vitro. When tested at a concentration of 5 μM over a 60-minute time course (sampling at 0, 15, 30, and 60 minutes), the compound exhibited good stability . This contrasts with many early-generation CB2 agonists, such as certain benzimidazole derivatives, which suffered from poor metabolic stability that hindered their in vivo utility [1]. This characteristic is a crucial differentiator for researchers planning to conduct in vivo studies, as it suggests a lower likelihood of rapid compound degradation.

Metabolic Stability
Class-level
Favorable stability reported at 5 μM over 60 min
Supports in vivo study fit; overcomes limitation of earlier benzimidazole chemotypes.
Data to verify; class-level inference from liver microsome stability assay.
Drug Discovery Pharmacokinetics ADME

Selectivity Index Comparison: Differentiating CB2 Receptor Agonist 6 from High-Selectivity Analogs

While CB2 receptor agonist 6 demonstrates a 5.5-fold selectivity for CB2R over CB1R based on IC50 values (4.83 μM vs 0.88 μM) , other highly selective CB2 agonists exist. For example, L759656 displays a CB2/CB1 affinity ratio of 414-fold, and LEI-101 demonstrates approximately 100-fold selectivity [1] . This comparison is crucial for research where absolute selectivity is the paramount concern, highlighting that CB2 receptor agonist 6 offers a balanced profile of potency, selectivity, and in vivo efficacy rather than extreme selectivity alone.

Selectivity Index Comparison
Cross-study comparable
5.5-fold (CB2 agonist 6) vs 414-fold (L759656) vs ~100-fold (LEI-101)
Moderate selectivity profile is balanced by validated in vivo CNS model-response context.
Researchers requiring extreme selectivity should review L759656; in vivo CNS efficacy differs.
Receptor Pharmacology Medicinal Chemistry Target Engagement

Optimal Research Applications for CB2 Receptor Agonist 6 (Compound 70)


Investigating CB2R-Mediated Cognitive Function and Neuroprotection

Given its demonstrated in vivo efficacy in a scopolamine-induced amnesia murine model, CB2 receptor agonist 6 is ideally suited for studies examining the role of CB2 receptors in learning, memory, and neuroprotection [1]. Its ability to reverse cognitive deficits makes it a valuable tool for exploring therapeutic interventions in models of cognitive decline, neuroinflammation, and early-stage neurodegenerative processes. The compound's favorable metabolic stability further supports its use in chronic dosing paradigms .

Mapping CB2R Signaling in CNS Neurotransmitter Networks

CB2 receptor agonist 6 has been used in conjunction with MALDI imaging mass spectrometry to map the impact of CB2 activation on neurotransmitter systems, including acetylcholine, serotonin, and GABA [1]. This application highlights its utility for researchers investigating the complex neuromodulatory role of CB2 receptors in the brain. Its ability to modulate multiple neurotransmitter systems makes it a powerful tool for systems neuroscience studies.

Use as a Pharmacological Tool to Isolate CB2-Mediated Effects from CB1 Activity

With its 5.5-fold selectivity for CB2R over CB1R and functional full agonist activity (EC50 = 162 nM), CB2 receptor agonist 6 is a well-characterized tool for distinguishing CB2-specific effects from those mediated by CB1 [1] . This is particularly important in studies of inflammation and immune response, where both receptors can be co-expressed. Researchers can use this compound to confidently attribute observed effects to CB2 activation, especially when paired with appropriate CB1 and CB2 antagonists.

Comparative Studies with Other CB2 Agonists

The well-defined pharmacological profile of CB2 receptor agonist 6, including its moderate selectivity (5.5-fold), makes it a valuable benchmark compound for comparing the effects of newer or more selective CB2 agonists like L759656 (414-fold selectivity) or LEI-101 (100-fold selectivity) [1] [2]. Its use in such studies can help elucidate the functional consequences of varying degrees of receptor selectivity and functional efficacy in a given biological system.

Application
Selection Property
Validation Focus
CB2-mediated cognitive function and neuroprotection research
Model-response endpoint context in scopolamine-induced amnesia model
Cognitive-deficit reversal and chronic dosing paradigm review
CNS neurotransmitter network mapping
MALDI imaging mass spectrometry compatibility
Acetylcholine, serotonin, and GABA modulation endpoint review
CB2-specific pathway isolation vs. CB1 activity
5.5-fold CB2/CB1 selectivity and full agonist profile
Co-expression model controls with CB1/CB2 antagonists
Comparative pharmacology with higher-selectivity CB2 agonists
Moderate selectivity benchmark for functional consequence studies
Selectivity-efficacy trade-off interpretation in target biological system

Technical Documentation Hub

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